molecular formula C12H18N2 B1329512 1-(2-Methylbenzyl)piperazine CAS No. 5321-47-1

1-(2-Methylbenzyl)piperazine

Cat. No. B1329512
CAS RN: 5321-47-1
M. Wt: 190.28 g/mol
InChI Key: GRVNOUKHAZXMJK-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperazine is a chemical compound with the molecular formula C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da . The systematic name for this compound is 1-(2-Methylbenzyl)piperazine .


Molecular Structure Analysis

The molecular structure of 1-(2-Methylbenzyl)piperazine can be represented by the SMILES notation Cc1ccccc1CN2CCNCC2 . The InChI representation is InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 .


Physical And Chemical Properties Analysis

1-(2-Methylbenzyl)piperazine has a molecular weight of 190.28 g/mol . It has a refractive index of n20/D 1.5430 (lit.) and a density of 0.998 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis

1-(2-Methylbenzyl)piperazine is often used in the synthesis of various compounds. For instance, it was used in the original synthesis of a compound starting with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine .

Drug Development

The piperazine moiety, which includes 1-(2-Methylbenzyl)piperazine, is frequently found in drugs or bioactive molecules. This is due to its different possible roles depending on the position in the molecule and the therapeutic class .

Kinase Inhibitors

Piperazine-containing drugs, including those with 1-(2-Methylbenzyl)piperazine, have been used as kinase inhibitors. These are drugs that block certain enzymes called kinases, which can prevent cancer cells from growing .

Receptor Modulators

1-(2-Methylbenzyl)piperazine can be used in the development of receptor modulators. These are substances that have the ability to increase or decrease the activity of neurotransmitters, which can be beneficial in treating a variety of conditions .

Spectroscopic Studies

1-(2-Methylbenzyl)piperazine has been used in spectroscopic studies. For example, it was used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which was characterized spectrophotometrically .

Physicochemical Property Optimization

The piperazine moiety, including 1-(2-Methylbenzyl)piperazine, is often used to optimize the physicochemical properties of the final molecule in drug development .

Safety and Hazards

1-(2-Methylbenzyl)piperazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVNOUKHAZXMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201290
Record name 1-(2-Methylbenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperazine

CAS RN

5321-47-1
Record name 1-[(2-Methylphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylbenzyl)piperazine
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Record name 1-(2-Methylbenzyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylbenzyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(2-Methylbenzyl)piperazine interact with DNA?

A1: The research paper investigates the formation of a charge transfer complex between 1-(2-Methylbenzyl)piperazine, acting as an electron donor, and DNA. [] This suggests that the compound might interact with DNA through electrostatic interactions and charge transfer mechanisms. Further details on the specific binding sites and the nature of the interaction would require a deeper analysis of the study results.

Q2: What spectroscopic techniques were used to study the interaction between 1-(2-Methylbenzyl)piperazine and DNA?

A2: Although not explicitly stated in the abstract, the title mentions "Spectroscopic Studies". [] This suggests that techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and potentially infrared (IR) spectroscopy might have been employed to characterize the charge transfer complex and investigate the interaction between 1-(2-Methylbenzyl)piperazine and DNA.

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